Metazachlor-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

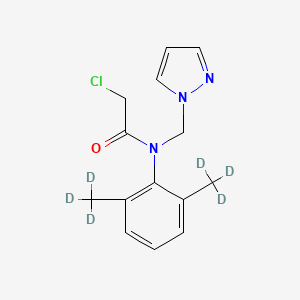

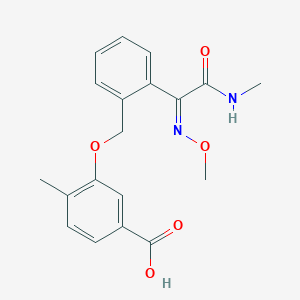

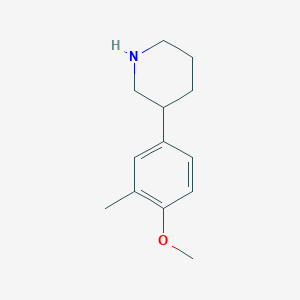

Metazachlor-d6 is a stable isotope-labeled compound, specifically a deuterated form of metazachlor. It is primarily used as a reference standard in environmental testing and research. The molecular formula of this compound is C14H10D6ClN3O, and it has a molecular weight of 283.79 g/mol . This compound is a member of the chloroacetamide class of herbicides, which are widely used for pre-emergence and early post-emergence control of annual grasses and broadleaf weeds in crops .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Metazachlor-d6 is synthesized by introducing deuterium atoms into the structure of metazachlor. The synthesis involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with pyrazole to yield metazachlor. For the deuterated form, deuterated reagents are used in place of their non-deuterated counterparts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium atoms in the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Metazachlor-d6 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form its oxalic acid and ethanesulfonic acid derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products Formed

Oxidation: Oxalic acid and ethanesulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Hydroxyl or amino-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Metazachlor-d6 is extensively used in scientific research, particularly in environmental studies and analytical chemistry. Its applications include:

Environmental Testing: Used as a reference standard for the detection and quantification of metazachlor residues in soil and water samples.

Analytical Chemistry: Employed in liquid chromatography-mass spectrometry (LC-MS) for the accurate measurement of metazachlor and its metabolites.

Biological Studies: Investigated for its effects on non-target organisms, such as aquatic life, to assess environmental impact.

Industrial Applications: Utilized in the development and testing of herbicide formulations.

Wirkmechanismus

Metazachlor-d6, like its non-deuterated counterpart, inhibits the formation of long-chain fatty acids, which are essential for cell division and expansion. This inhibition occurs through the disruption of elongase activity during lipid biosynthesis. The primary molecular targets are enzymes involved in fatty acid synthesis, leading to the inhibition of cell division and tissue differentiation .

Vergleich Mit ähnlichen Verbindungen

Metazachlor-d6 is compared with other chloroacetamide herbicides, such as:

Acetochlor: Similar in structure but differs in the substituents on the aromatic ring.

Alachlor: Has a similar mode of action but varies in its environmental persistence and toxicity.

Dimethenamid: Shares the same class but has different application rates and spectrum of weed control.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in environmental and analytical research .

Eigenschaften

Molekularformel |

C14H16ClN3O |

|---|---|

Molekulargewicht |

283.78 g/mol |

IUPAC-Name |

N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide |

InChI |

InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3 |

InChI-Schlüssel |

STEPQTYSZVCJPV-WFGJKAKNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N(CN2C=CC=N2)C(=O)CCl |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)

![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)

amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)

![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)

![pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-oxopropanoate](/img/structure/B13444981.png)

![4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine](/img/structure/B13445012.png)